1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a fluorine atom at the 2-position and a nitro group at the 4-position of the phenyl ring attached to the pyrazole core. Its molecular formula is C₁₀H₆FN₃O₄, with a molecular weight of 251.17 g/mol (calculated). The compound’s structure combines electron-withdrawing groups (fluoro and nitro) that influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-7-5-6(14(17)18)1-2-9(7)13-4-3-8(12-13)10(15)16/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHDTFPMDRBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 4-position.
Cyclization: The nitrated compound is then subjected to cyclization with hydrazine to form the pyrazole ring.
Carboxylation: Finally, the pyrazole derivative is carboxylated to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nitro Group Reduction
The electron-deficient nitro group at the 4-position undergoes selective reduction under catalytic hydrogenation or chemical reduction conditions.
Key Reaction:
Data:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 1-(2-Fluoro-4-aminophenyl)-1H-pyrazole-3-carboxylic acid | 85% | |
| Fe/HCl, H₂O, reflux | Partial reduction to hydroxylamine intermediate | 60% |
Mechanism:
-
Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group.
-
Fe/HCl reduction involves acidic protonation of the nitro group, forming a nitrenium ion intermediate before final reduction to amine.
Fluoro Group Substitution
The fluorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the nitro and carboxylic acid groups.
Key Reaction:
Data:
Mechanism:
-
NAS proceeds via a Meisenheimer complex intermediate stabilized by the nitro and carboxylic acid groups.
-
Steric hindrance from the pyrazole ring slows substitution compared to simpler aryl fluorides.
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical derivatization reactions:
Esterification
Data:
| Alcohol (R-OH) | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate | 90% | |
| Ethanol | SOCl₂, 0°C | Ethyl ester | 88% |
Amide Formation
Data:
| Amine (R-NH₂) | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | EDC, HOBt, DCM, RT | N-Benzylamide derivative | 78% | |
| Aniline | DCC, DMAP, THF | N-Phenylamide | 65% |
N-Alkylation
Data:
| Alkylating Agent (R-X) | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | 1-(2-Fluoro-4-nitrophenyl)-3-(methoxycarbonyl)-1H-pyrazole | 55% |
Coordination Chemistry
The pyrazole nitrogen and carboxylic oxygen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic applications .
Decarboxylation
Under strong heating (>200°C) or basic conditions, the carboxylic acid group undergoes decarboxylation:
Data:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH, 300°C, 2 hr | Pyrazole derivative (loss of CO₂) | 70% |
Oxidation and Reduction of the Pyrazole Ring
Scientific Research Applications
Antibacterial Activity
Research indicates that pyrazole derivatives, including 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, exhibit substantial antibacterial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Specifically:
- Activity Against Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to lower concentrations depending on structural modifications .
Antifungal Activity
The compound also presents promising antifungal properties. Various derivatives have been synthesized and evaluated for their efficacy against pathogenic fungi:
- Activity Against Fungi : Studies report that certain pyrazole derivatives exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger, with EC50 values indicating potent effects at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Compounds derived from pyrazole scaffolds have been tested against several cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells, showing IC50 values as low as 0.39 µM, indicating strong antiproliferative effects .
Case Studies
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives, emphasizing the significance of substituents in enhancing biological activity:
| Study | Compound | Activity | MIC/IC50 Values |
|---|---|---|---|
| Rahimizadeh et al. | 5-amido derivatives | Antimicrobial | MIC = 25.1 µM |
| Du et al. | N-(2-(5-bromo-1H-indazol-1-yl)-phenyl) | Antifungal | MIC = 31.25 µg/mL |
| Li et al. | 1H-pyrazole-4-carboxamide derivatives | Anticancer | IC50 = 0.39 µM |
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The fluoro and nitro groups can enhance its binding affinity and specificity for these molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and their physicochemical impacts:
Key Observations:
- Electron-Withdrawing Groups : The 2-fluoro and 4-nitro substituents in the target compound create a highly electron-deficient aromatic system, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to analogs with fewer electron-withdrawing groups .
- Synthetic Yields : Analogs like 11i and 11j () achieve >90% yields via methyl ester hydrolysis, suggesting efficient routes for pyrazole-3-carboxylic acid derivatives .
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s IR spectrum is expected to show peaks for nitro (1523–1348 cm⁻¹) and carboxylic acid (1633–1625 cm⁻¹) groups, consistent with related compounds (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde in ) .
- NMR : For 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (), ¹H NMR in CDCl₃ shows aromatic protons at δ 7.23–7.36 (m) and δ 6.91–7.03 (m), with a carboxylic acid proton likely broadened or absent due to exchange .
- Mass Spectrometry : A related compound, 1-(4-fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (), exhibits ESI-MS at m/z 331.2 [M+H]⁺, highlighting the precision of mass data for pyrazole derivatives .
Biological Activity
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1006442-88-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a pyrazole ring, a fluoro group, and a nitro group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications.
The synthesis of this compound typically involves several key steps:
- Nitration : The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 4-position.
- Cyclization : The nitrated compound is cyclized with hydrazine to form the pyrazole ring.
- Carboxylation : The pyrazole derivative is carboxylated to introduce the carboxylic acid group at the 3-position.
The compound has a molecular formula of C_{10}H_{6}F_{N}_{3}O_{4} and a molecular weight of 251.17 g/mol .
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Prostate Cancer
For example, a related study noted that certain pyrazole derivatives showed promising antiproliferative effects on breast cancer cells with growth inhibition percentages reaching up to 54.25% .
Anti-inflammatory Activity
In addition to anticancer effects, this compound class has demonstrated anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models. For instance, one study reported that specific derivatives exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 µM .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and inflammation.
- Receptor Binding : The structural components, particularly the fluoro and nitro groups, enhance binding affinity to target receptors.
Study on Anticancer Activity
A recent study synthesized several pyrazole derivatives and assessed their anticancer properties against different cell lines. Among these, compounds featuring the pyrazole scaffold showed significant inhibition against HepG2 and HeLa cells, suggesting their potential as anticancer agents .
Study on Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory activity, derivatives were tested for their ability to inhibit nitric oxide production in macrophages. The results indicated substantial reductions in nitric oxide levels compared to control groups, highlighting the therapeutic potential of these compounds in treating inflammatory diseases .
Summary Table of Biological Activities
| Biological Activity | Target Cell Lines | Inhibition Percentage |
|---|---|---|
| Anticancer | MDA-MB-231 | Up to 54.25% |
| HepG2 | Significant growth inhibition | |
| Anti-inflammatory | Macrophages | Up to 93% IL-6 inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or nitriles, followed by nitration and fluorination. Key steps include:
- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
- Monitoring reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and optimizing stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) to minimize byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expect signals for the pyrazole ring protons (δ 6.8–7.5 ppm), aromatic fluorine coupling (J = 8–12 Hz), and nitro group deshielding effects .
- FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), and 1240 cm⁻¹ (C-F) .
- HRMS : Molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₀H₇FN₃O₄⁺ = 268.0463) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF. Use sonication (30 min at 40°C) for aqueous suspensions .
- Stability : Stable at neutral pH (6–8) but hydrolyzes under strong acidic/basic conditions. Store at –20°C in inert atmosphere to prevent nitro group reduction .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro, fluoro) influence the reactivity of the pyrazole core in cross-coupling reactions?
- Methodological Answer :
- The nitro group directs electrophilic substitution to the para position, while fluorine enhances electrophilic aromatic substitution (EAS) reactivity. For Suzuki-Miyaura coupling:
- Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C for 16 hours .
- Monitor regioselectivity via LC-MS to avoid decarboxylation side reactions .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-3-carboxylic acid derivatives?
- Methodological Answer :
- Perform comparative assays under standardized conditions (e.g., fixed pH, temperature, and cell lines).
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
- Re-evaluate purity (>95% by HPLC) and confirm absence of trace solvents (e.g., DMF) that may skew bioassay results .
Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., kinases)?
- Methodological Answer :
- Use molecular docking (AutoDock Vina) with the crystal structure of the target enzyme (PDB ID: e.g., 3QKK).
- Parameterize the nitro and carboxylate groups with GAFF force fields.
- Validate predictions with MD simulations (50 ns) to assess binding stability .
Q. What advanced chromatographic methods optimize separation of stereoisomers or degradation products?
- Methodological Answer :
- Employ chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10, 1 mL/min) to resolve enantiomers.
- Use UPLC-MS/MS (BEH C18 column, 0.1% formic acid/acetonitrile gradient) for degradation product profiling .
Handling and Safety
Q. What safety protocols are critical when handling this compound in acidic conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
